

Delphinidin-3-O-arabinoside Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delphinidin-3-O-arabinoside chloride*

Cat. No.: *B15591745*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. This compound is a glycoside of delphinidin, the aglycone, and is found in various plant species, including those of the *Rhododendron* genus.^{[1][2]} As a member of the flavonoid family, **delphinidin-3-O-arabinoside chloride** has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant properties. This technical guide provides a detailed overview of the physical and chemical properties of **delphinidin-3-O-arabinoside chloride**, along with experimental protocols and an exploration of its role in cellular signaling pathways.

Physical and Chemical Properties

Delphinidin-3-O-arabinoside chloride is a purple to purplish-red solid.^[1] Its chemical structure consists of a delphinidin core linked to an arabinose sugar moiety at the 3-O position, with a chloride counter-ion.

Table 1: General and Physical Properties of Delphinidin-3-O-arabinoside Chloride

Property	Value	Source
Appearance	Purple to purplish-red solid	[1]
Molecular Formula	C20H19ClO11	[3][4]
Molecular Weight	470.81 g/mol	[3]
CAS Numbers	171370-55-1, 28500-01-8	[3][4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in acetonitrile and water.	[5][6]
Storage	Store at -20°C in a dry and dark place.	[2]

While specific experimental data for the melting point and pKa of **delphinidin-3-O-arabinoside chloride** are not readily available in the cited literature, its stability is known to be influenced by factors such as pH, temperature, and light. Anthocyanins, in general, are more stable in acidic conditions and are prone to degradation at higher pH values and temperatures.

Table 2: Spectroscopic Data for Delphinidin-3-O-arabinoside

Technique	Key Data	Source
1H-NMR (CD3OD, 600 MHz)	δ 8.74 (s,1H), 7.65 (s, 2H), 6.75 (s, 1H), 6.54 (s, 1H), 5.21 (d, J=6.6 Hz, 1H), 3.93-4.00 (m, 3H), 3.72-3.76 (m, 2H)	[7]
13C-NMR	Data available but not fully assigned in the provided search results.	[7]
Mass Spectrometry (ESI-LC/MS/MS)	[M+] 464.9 (MS), 302.8 (MS/MS)	[7]

Experimental Protocols

Isolation and Purification

Delphinidin-3-O-arabinoside can be isolated from various plant sources, such as blueberries and Rhododendron flowers.[1][8] A general approach for its extraction and purification involves the following steps:

- **Extraction:** Plant material is typically extracted with a solvent mixture, often methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin in its flavylium cation form.
- **Preliminary Purification:** The crude extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and other impurities.
- **Chromatographic Separation:** Further purification is achieved through chromatographic techniques. High-Speed Countercurrent Chromatography (HSCCC) followed by High-Performance Liquid Chromatography (HPLC) are effective methods for obtaining high-purity delphinidin-3-O-arabinoside.[8] An HPLC method for the analysis of a related compound involves a mobile phase of 1% formic acid in acetonitrile and 1% formic acid in water with gradient elution, a flow rate of 1.0 ml/min, a column temperature of 40 °C, and detection at 520 nm.[3]

Antioxidant Activity Assays

The antioxidant capacity of **delphinidin-3-O-arabinoside chloride** can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

DPPH Radical Scavenging Assay Protocol:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of **delphinidin-3-O-arabinoside chloride** in a suitable solvent (e.g., methanol).
- In a microplate or cuvette, mix the **delphinidin-3-O-arabinoside chloride** solution with the DPPH solution.

- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
- A control is prepared with the solvent instead of the sample solution.
- The percentage of radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.

ABTS Radical Scavenging Assay Protocol:

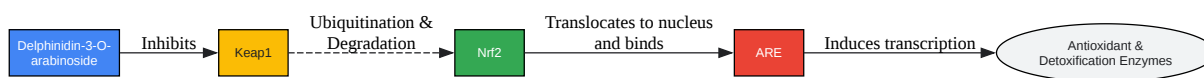
- Prepare the ABTS radical cation (ABTS \bullet +) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours.
- Dilute the ABTS \bullet + solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
- Prepare various concentrations of **delphinidin-3-O-arabinoside chloride**.
- Mix the **delphinidin-3-O-arabinoside chloride** solution with the diluted ABTS \bullet + solution.
- After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- A control is prepared with the solvent instead of the sample solution.
- The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Biological Activity

Delphinidin and its glycosides, including delphinidin-3-O-arabinoside, have been shown to modulate several key cellular signaling pathways, which underlies their potential therapeutic effects.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Delphinidin has been shown to activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes.

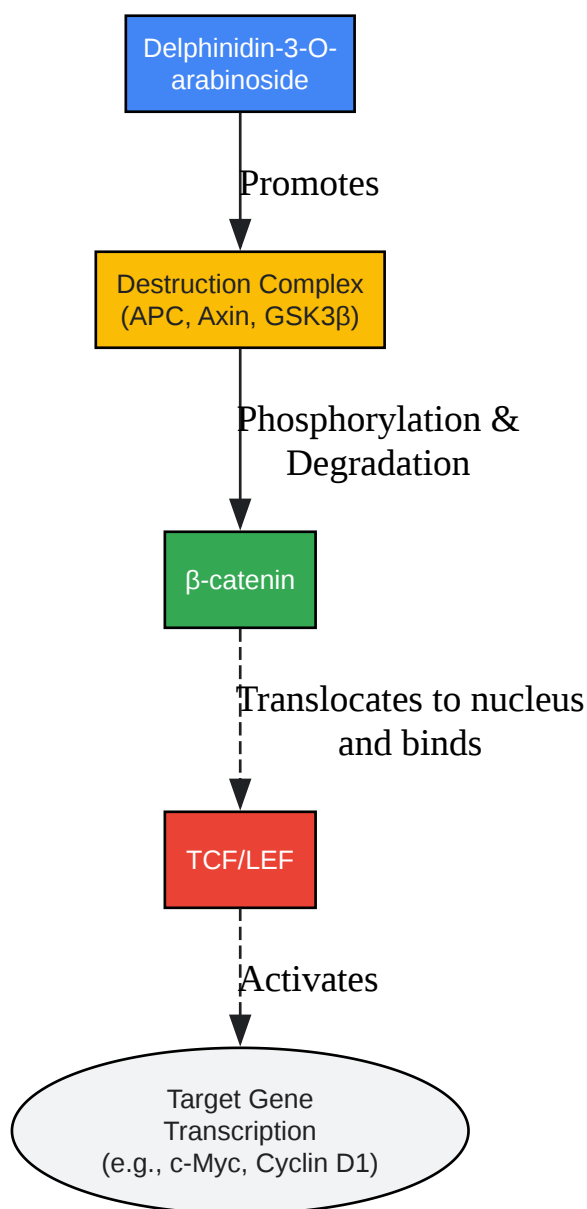


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Nrf2-ARE Pathway Activation

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for cell proliferation and differentiation. Aberrant activation of this pathway is implicated in various cancers. Delphinidin has been found to suppress this pathway by promoting the degradation of β -catenin.



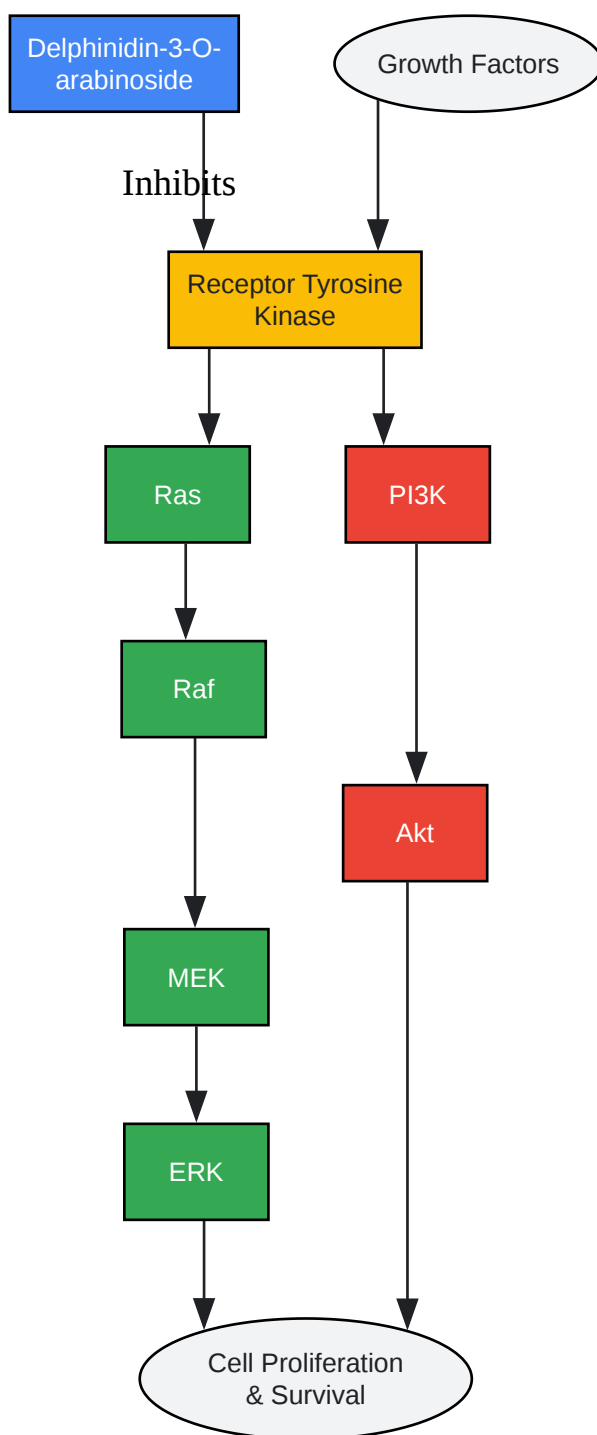
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Wnt/β-catenin Pathway Inhibition

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades are critical regulators of cell survival, proliferation, and apoptosis.

Delphinidin has been shown to inhibit these pathways, contributing to its anti-cancer effects.



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MAPK and PI3K/Akt Pathway Inhibition

Conclusion

Delphinidin-3-O-arabinoside chloride is a promising natural compound with significant antioxidant potential and the ability to modulate key cellular signaling pathways involved in cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this anthocyanin. Further research is warranted to fully elucidate its pharmacokinetic profile, bioavailability, and efficacy in preclinical and clinical settings.

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- To cite this document: BenchChem. [Delphinidin-3-O-arabinoside Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591745#delphinidin-3-o-arabinoside-chloride-physical-and-chemical-properties]

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